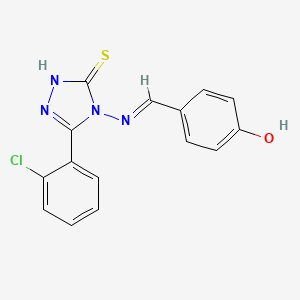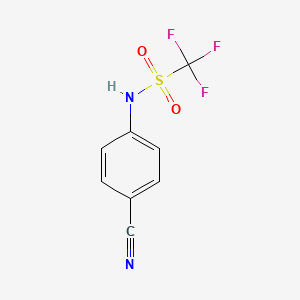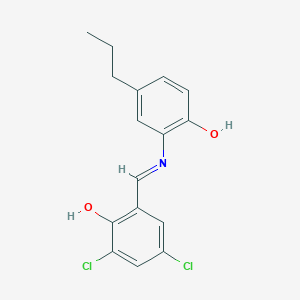
2,4-Dichloro-6-(((2-hydroxy-5-propylphenyl)imino)methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-(((2-hydroxy-5-propylphenyl)imino)methyl)phenol is a synthetic compound with the molecular formula C16H15Cl2NO2 and a molecular weight of 324.209 g/mol This compound is known for its unique chemical structure, which includes two chlorine atoms, a hydroxyl group, and an imino group attached to a phenol ring
Vorbereitungsmethoden
The synthesis of 2,4-Dichloro-6-(((2-hydroxy-5-propylphenyl)imino)methyl)phenol typically involves a condensation reaction between 2,4-dichlorophenol and 2-hydroxy-5-propylbenzaldehyde . The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
2,4-Dichloro-6-(((2-hydroxy-5-propylphenyl)imino)methyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a quinone derivative, while reduction of the imino group can yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a synthetic elicitor, capable of triggering strong immune responses in plants . In medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets. In industry, it is used in the development of environmentally-safe pesticide alternatives .
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-(((2-hydroxy-5-propylphenyl)imino)methyl)phenol involves its interaction with specific molecular targets and pathways . In plants, it activates pattern recognition receptors (PRRs) on the surfaces of plant cells, leading to the activation of pattern-triggered immunity (PTI) . This results in the production of reactive oxygen intermediates (ROIs), calcium ions, salicylic acid, ethylene, and jasmonic acid, which collectively contribute to the plant’s defense against microbial diseases .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-6-(((2-hydroxy-5-propylphenyl)imino)methyl)phenol is structurally similar to other phenylimino derivatives, such as 2,4-dichloro-6-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenol and 2,4-dichloro-6-(((2-hydroxy-4-nitrophenyl)imino)methyl)phenol . its unique combination of functional groups, including the propyl group and the specific positioning of the chlorine atoms, gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C16H15Cl2NO2 |
|---|---|
Molekulargewicht |
324.2 g/mol |
IUPAC-Name |
2,4-dichloro-6-[(2-hydroxy-5-propylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-3-10-4-5-15(20)14(6-10)19-9-11-7-12(17)8-13(18)16(11)21/h4-9,20-21H,2-3H2,1H3 |
InChI-Schlüssel |
NYMKJKLPTFWWPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


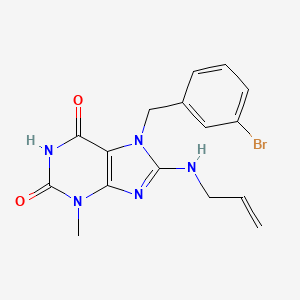
![Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate](/img/structure/B15086548.png)

![3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B15086566.png)
![4-(4-chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B15086573.png)
![N-((Z)-2-[5-(3-Nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B15086580.png)
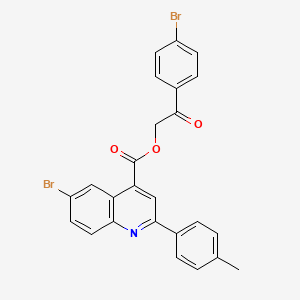
![N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B15086590.png)
